molecular formula C18H14N2 B5346247 (E)-3-(1-methylpyrrol-2-yl)-2-naphthalen-2-ylprop-2-enenitrile

(E)-3-(1-methylpyrrol-2-yl)-2-naphthalen-2-ylprop-2-enenitrile

Cat. No.: B5346247
M. Wt: 258.3 g/mol
InChI Key: KEWPWDYTRXWXGC-ATVHPVEESA-N
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Description

(E)-3-(1-methylpyrrol-2-yl)-2-naphthalen-2-ylprop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a conjugated system, which includes a naphthalene ring and a pyrrole ring, connected by a propenenitrile group. The presence of these aromatic systems and the nitrile group makes it an interesting subject for various chemical reactions and applications.

Properties

IUPAC Name

(E)-3-(1-methylpyrrol-2-yl)-2-naphthalen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-20-10-4-7-18(20)12-17(13-19)16-9-8-14-5-2-3-6-15(14)11-16/h2-12H,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWPWDYTRXWXGC-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C#N)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C(/C#N)\C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-methylpyrrol-2-yl)-2-naphthalen-2-ylprop-2-enenitrile typically involves the reaction of 1-methylpyrrole with 2-naphthaldehyde in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-methylpyrrol-2-yl)-2-naphthalen-2-ylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alkanes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(E)-3-(1-methylpyrrol-2-yl)-2-naphthalen-2-ylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism by which (E)-3-(1-methylpyrrol-2-yl)-2-naphthalen-2-ylprop-2-enenitrile exerts its effects involves interactions with various molecular targets. The conjugated system allows it to participate in electron transfer processes, which can affect biological pathways. The nitrile group can also interact with enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile
  • (E)-3-(1-methylpyrrol-2-yl)-2-thiophen-2-ylprop-2-enenitrile
  • (E)-3-(1-methylpyrrol-2-yl)-2-furylprop-2-enenitrile

Uniqueness

(E)-3-(1-methylpyrrol-2-yl)-2-naphthalen-2-ylprop-2-enenitrile is unique due to the presence of the naphthalene ring, which provides additional aromatic stability and potential for π-π interactions. This makes it particularly useful in applications requiring stable conjugated systems, such as organic electronics and advanced materials.

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